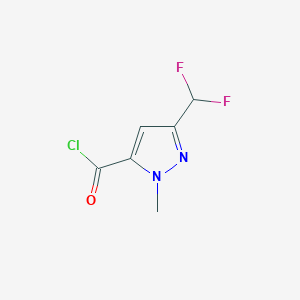

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride

Descripción general

Descripción

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications, including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.

Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The carbonyl chloride group can react with nucleophiles (amines, alcohols) to form different derivatives.

- Oxidation and Reduction : Although less common than substitution reactions, these transformations are also feasible under specific conditions.

Research has indicated that this compound exhibits potential biological activities, particularly as an antifungal agent. It functions by inhibiting specific enzymes critical for fungal metabolism, such as succinate dehydrogenase. This inhibition disrupts energy production in fungal cells, leading to cell death.

Pharmaceutical Development

The compound is being explored for its role as a precursor in drug development. Its derivatives may possess therapeutic properties that could be harnessed in treating various diseases.

Agrochemicals

This compound is notably utilized in the formulation of fungicides. Its derivatives have been linked to effective control over several crop diseases caused by fungi. The mechanism primarily involves the inhibition of succinate dehydrogenase, which has been recognized as a critical target for fungicidal action.

Fungicide Development

This compound has been integrated into several commercially available fungicides, contributing to the agricultural sector's ability to manage crop diseases effectively. The development of these agrochemicals emphasizes the importance of this compound in enhancing agricultural productivity and sustainability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Synthesis Optimization | Developed an efficient method for synthesizing this compound with higher yields using novel catalytic systems. |

| Study B (2021) | Biological Activity | Demonstrated significant antifungal activity against Zymoseptoria tritici, highlighting its potential as a new fungicide candidate. |

| Study C (2022) | Agricultural Application | Evaluated the effectiveness of formulations containing this compound against major crop pathogens, showing improved disease resistance compared to traditional fungicides. |

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as succinate dehydrogenase, which is crucial for the mitochondrial respiratory chain in fungi and bacteria.

Pathway Disruption: By inhibiting key enzymes, the compound disrupts essential metabolic pathways, leading to the death of the pathogen

Comparación Con Compuestos Similares

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carbonyl chloride group

Uniqueness

Reactivity: The presence of the carbonyl chloride group makes 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride more reactive towards nucleophiles compared to its carboxylic acid or amide counterparts.

Applications: Its unique reactivity profile allows for a broader range of chemical transformations, making it a versatile intermediate in various synthetic pathways

Actividad Biológica

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has garnered attention for its potential biological applications, particularly in the field of agriculture as a fungicide. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities, including antifungal and anti-inflammatory properties.

- Molecular Formula : C6H5ClF2N2O

- Molecular Weight : 194.57 g/mol

- Structure : The compound features a pyrazole ring substituted with difluoromethyl and carbonyl chloride groups, which contribute to its biological activity.

Antifungal Activity

This compound has been studied for its antifungal properties, particularly as an intermediate in the synthesis of fungicides. Research indicates that compounds derived from this structure exhibit significant inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism is crucial for the fungicidal action observed in several commercial fungicides.

Research Findings :

- A study evaluated various derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated superior antifungal activity compared to the benchmark fungicide boscalid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrazole core can significantly influence biological efficacy. For instance, the presence of bulky substituents enhances antifungal potency by improving interactions with the target enzyme SDH .

Case Study 1: Efficacy Against Phytopathogenic Fungi

In a controlled laboratory setting, various 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were tested for their ability to inhibit fungal growth. The results indicated that compounds with specific structural modifications exhibited IC50 values lower than those of established fungicides, suggesting a promising avenue for agricultural applications .

| Compound | IC50 Value (μg/mL) | Fungal Species Tested |

|---|---|---|

| 9m | 31.4 | Alternaria, Fusarium, Botrytis |

| Boscalid | 50.0 | Alternaria |

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that certain derivatives could form critical hydrogen bonds with amino acids in the active site of SDH, enhancing their inhibitory activity. This computational approach aids in predicting which modifications could lead to more effective antifungal agents .

Safety and Environmental Impact

While the potential for agricultural use is significant, safety assessments are crucial. The compound has been classified as hazardous due to its corrosive nature and potential environmental impact when used in large quantities. Ongoing research aims to optimize formulations to minimize ecological risks while maintaining efficacy .

Propiedades

IUPAC Name |

5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWAFHONKQTYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.